molecular formula C14H17BrFNO4 B12075140 N-Boc-3-bromo-5-fluoro-DL-phenylalanine

N-Boc-3-bromo-5-fluoro-DL-phenylalanine

Cat. No.: B12075140
M. Wt: 362.19 g/mol
InChI Key: PENBFMDFHDIAQC-UHFFFAOYSA-N
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Description

N-Boc-3-bromo-5-fluoro-DL-phenylalanine is a synthetic amino acid derivative with the molecular formula C14H17BrFNO4 and a molecular weight of 362.19 g/mol . It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom at the 3-position, and a fluorine atom at the 5-position on the phenyl ring. This compound is used primarily in the field of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3-bromo-5-fluoro-DL-phenylalanine typically involves the following steps:

    Protection of the amino group: The amino group of phenylalanine is protected using a tert-butoxycarbonyl (Boc) group.

    Bromination: The protected phenylalanine undergoes bromination at the 3-position using a brominating agent such as N-bromosuccinimide (NBS).

    Fluorination: The brominated intermediate is then fluorinated at the 5-position using a fluorinating reagent like Selectfluor.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used for quality control .

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-bromo-5-fluoro-DL-phenylalanine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions.

    Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Coupling Reactions: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for peptide coupling.

Major Products Formed

Scientific Research Applications

N-Boc-3-bromo-5-fluoro-DL-phenylalanine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme-substrate interactions and protein engineering.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Boc-3-bromo-5-fluoro-DL-phenylalanine involves its incorporation into peptides and proteins. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and interactions with biological targets. The Boc protecting group ensures selective reactions at the amino group, allowing for precise modifications in peptide synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-3-bromo-5-fluoro-DL-phenylalanine is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly affect its chemical reactivity and biological interactions. This makes it a valuable compound in the synthesis of specialized peptides and pharmaceuticals .

Properties

Molecular Formula

C14H17BrFNO4

Molecular Weight

362.19 g/mol

IUPAC Name

3-(3-bromo-5-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-9(15)7-10(16)5-8/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

PENBFMDFHDIAQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)Br)F)C(=O)O

Origin of Product

United States

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